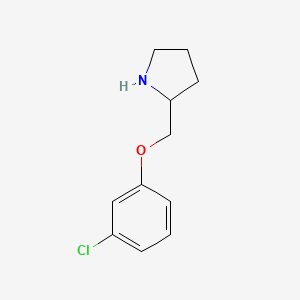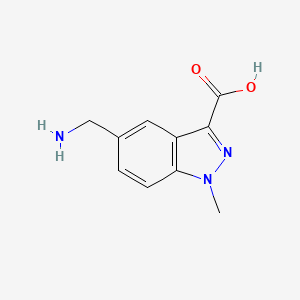![molecular formula C14H16N2 B13238934 3-[3-(2-Aminoethyl)phenyl]aniline](/img/structure/B13238934.png)
3-[3-(2-Aminoethyl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Aminoethyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an aminoethyl group and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Aminoethyl)phenyl]aniline can be achieved through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of a benzene derivative followed by reduction to introduce the amino groups.
Direct Nucleophilic Substitution: This method involves the direct displacement of halogens in haloarenes at high temperatures or using copper-mediated chemistry.
Transition-Metal-Catalyzed Processes: Modern methods often employ palladium-catalyzed amination reactions, which offer improved yields and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of transition-metal catalysts is also common in industrial settings to enhance reaction efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2-Aminoethyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Halogenation and nitration reactions often use reagents like chlorine, bromine, and nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
3-[3-(2-Aminoethyl)phenyl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential as a biochemical probe and in the development of pharmaceuticals.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-[3-(2-Aminoethyl)phenyl]aniline involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
Phenethylamine: Contains an ethylamine group attached to the benzene ring, similar to the aminoethyl group in 3-[3-(2-Aminoethyl)phenyl]aniline.
Uniqueness
This compound is unique due to its dual functional groups (aminoethyl and aniline), which confer distinct chemical reactivity and biological activity compared to simpler aromatic amines .
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
3-[3-(2-aminoethyl)phenyl]aniline |
InChI |
InChI=1S/C14H16N2/c15-8-7-11-3-1-4-12(9-11)13-5-2-6-14(16)10-13/h1-6,9-10H,7-8,15-16H2 |
Clé InChI |
QOPNYOHIEOAULW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC(=CC=C2)N)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


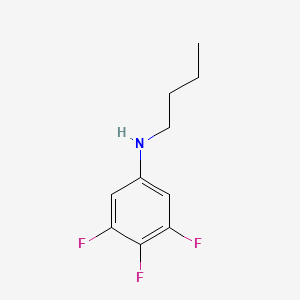
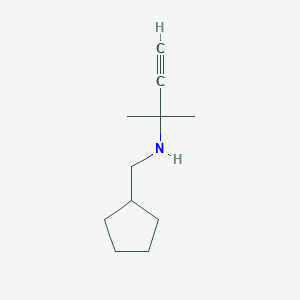
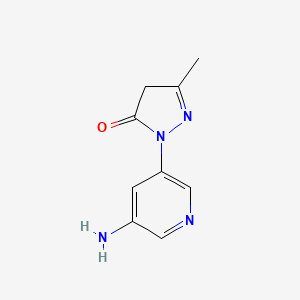
![Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13238882.png)
amine](/img/structure/B13238890.png)
![4-[(2-Chlorobenzyl)amino]butanoic acid](/img/structure/B13238899.png)
![3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13238906.png)
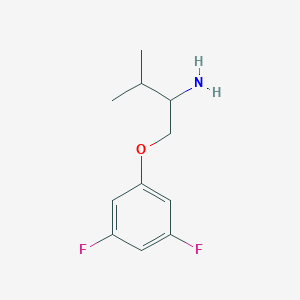
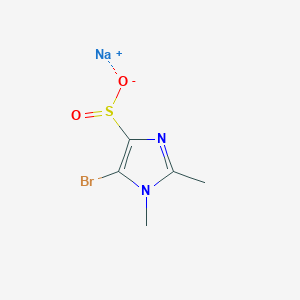
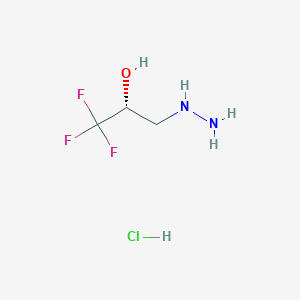
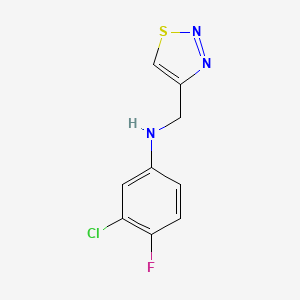
![1-{[(Benzyloxy)carbonyl]amino}-3,5-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13238932.png)
